molecular formula C10H10Cl2V 10* B083985 Cyclopenta-1,3-diene;vanadium(4+);dichloride CAS No. 12083-48-6

Cyclopenta-1,3-diene;vanadium(4+);dichloride

Cat. No. B083985
CAS RN: 12083-48-6
M. Wt: 252.03 g/mol
InChI Key: SVJUWJUEPORBCW-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of cyclopenta-1,3-diene;vanadium(4+);dichloride and similar compounds often involves [4 + 3] cycloaddition reactions, where a 1,3-diene reacts with an allyl or oxyallyl cation to form functionalized seven-membered carbocycles. This process is closely related to the Diels–Alder reaction and is a powerful method for creating cyclic structures with high levels of convergency and stereoselectivity, making them attractive for preparative chemistry (Rigby & Pigge, 1998).

Molecular Structure Analysis

The molecular structure of vanadium compounds, including those with cyclopenta-1,3-diene;vanadium(4+);dichloride, is rich and varied, largely due to the multiple oxidation states vanadium can assume. These states afford a variety of coordination geometries and bonding interactions with ligands, significantly impacting the compound's reactivity and physical properties (Galloni, Conte, & Floris, 2015).

Chemical Reactions and Properties

Cyclopenta-1,3-diene;vanadium(4+);dichloride engages in a range of chemical reactions, indicative of its reactive organometallic and coordination chemistry. Its reactivity is influenced by the electronic properties of the vanadium center and the cyclopentadienyl and chloride ligands, allowing for applications in catalysis and organic synthesis. The interaction of vanadium with cyclopentadiene ligands highlights its ability to participate in electron transfer reactions, essential for catalytic processes (Etienne, 1996).

Scientific Research Applications

  • Polymerization Catalysts : Bis-cyclopentadienyl titanium dichloride (Cp2TiCl2) has been utilized as an initiator for aqueous emulsion homopolymerization of 1,3-butadiene and isoprene, and for copolymerization with styrene. This process produces homo- and copolymers characterized by various techniques including nuclear magnetic resonance spectroscopy and thermal analysis (Pragliola, Acierno & Longo, 2013).

  • Synthesis of Bicyclic Systems : Reactions of cyclopenta- and related dienes with chlorosulphonyl isocyanate yield N-chlorosulphonyl β-lactam as the primary product. These compounds undergo thermal rearrangements to more stable products, showcasing the potential for synthesizing aza- and oxa-bicyclic systems (Malpass & Tweddle, 1977).

  • Photoluminescence Properties : Cyclopentadiene derivatives have been investigated for their photoluminescence properties in solutions and aggregation state. These compounds display solvent-dependent fluorescence emissions and aggregation-induced emission enhancement characteristics, which are influenced by intermolecular interactions and molecule stacking (Zhang et al., 2013).

  • Catalysts for Nazarov Cyclizations : Vanadium(IV) species, generated from V(salen)Cl2 complexes, have been used as catalysts for Nazarov cyclizations, efficiently converting dialkenyl ketones to cyclopentenones. This highlights their potential as efficient catalysts in organic synthesis (Walz, Bertogg & Togni, 2007).

  • Diels-Alder Reactions : 1,2,3,4-Tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene has been identified as an excellent cyclic diene for Diels-Alder reactions with a variety of dienophiles, producing norbornene derivatives which are important in the synthesis of complex natural and non-natural products (Khan, Prabhudas & Dash, 2000).

Safety And Hazards

Cyclopentadiene, a related compound, has a flash point of 25 °C . The lethal dose or concentration (LD, LC) is 14,182 ppm (rat, 2 hr) and 5091 ppm (mouse, 2 hr) . NIOSH (US health exposure limits) are PEL (Permissible) TWA 75 ppm (200 mg/m^3) and REL (Recommended) TWA 75 ppm (200 mg/m^3) . The IDLH (Immediate danger) is 750 ppm .

properties

IUPAC Name

cyclopenta-1,3-diene;vanadium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUWJUEPORBCW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(cyclopentadienyl)vanadiumdichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 2
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 3
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 4
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 5
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 6
Cyclopenta-1,3-diene;vanadium(4+);dichloride

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